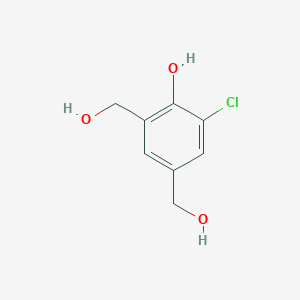
PD-1 Inhibitor 16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-1 Inhibitor 16 is a small-molecule inhibitor that targets the programmed cell death protein 1 (PD-1) pathway. This pathway plays a crucial role in the immune system by regulating the activity of T cells, which are essential for the body’s immune response. By inhibiting PD-1, this compound can enhance the immune system’s ability to fight cancer cells, making it a promising candidate for cancer immunotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-1 Inhibitor 16 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core is synthesized using a Suzuki coupling reaction between a boronic acid and an aryl halide. The reaction is catalyzed by palladium and requires a base such as sodium carbonate in a solvent like 1,4-dioxane and water.
Functionalization: The biphenyl core is then functionalized with various substituents to enhance its activity and selectivity. This step may involve reactions such as amide bond formation using reagents like HATU and DIPEA in DMF.
Final Coupling: The final coupling step involves the introduction of specific functional groups that are critical for the inhibitor’s activity. This may include reactions like reductive amination using ethanolamine and sodium cyanoborohydride in dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
PD-1 Inhibitor 16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium periodate and potassium osmate in a solvent mixture of tetrahydrofuran and water.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups with others, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Sodium periodate, potassium osmate, tetrahydrofuran, water.
Reduction: Sodium borohydride, ethanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which may have enhanced activity or selectivity.
Scientific Research Applications
PD-1 Inhibitor 16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1 pathway and its role in immune regulation.
Biology: Employed in research to understand the mechanisms of immune checkpoint inhibition and T cell activation.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy, particularly in cancers that express high levels of PD-L1.
Industry: Utilized in the development of new immunotherapeutic drugs and as a reference compound in drug screening assays.
Mechanism of Action
PD-1 Inhibitor 16 exerts its effects by blocking the interaction between PD-1 and its ligand, programmed death-ligand 1 (PD-L1). This interaction normally inhibits T cell activity, leading to immune suppression. By inhibiting this interaction, this compound restores T cell activity, allowing the immune system to target and destroy cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells.
Comparison with Similar Compounds
PD-1 Inhibitor 16 is compared with other similar compounds, such as:
Nivolumab: A monoclonal antibody that targets PD-1.
Pembrolizumab: Another monoclonal antibody targeting PD-1.
Atezolizumab: A monoclonal antibody that targets PD-L1.
Durvalumab: A monoclonal antibody targeting PD-L1.
Uniqueness
This compound is unique in its small-molecule structure, which offers advantages such as oral bioavailability, high tumor penetration, and better pharmacokinetic properties compared to monoclonal antibodies. This makes it a promising candidate for further development in cancer immunotherapy.
Conclusion
This compound represents a significant advancement in the field of cancer immunotherapy. Its ability to enhance the immune system’s response to cancer cells, combined with its favorable pharmacokinetic properties, makes it a valuable compound for scientific research and potential therapeutic applications. Further studies and clinical trials will be essential to fully realize its potential in cancer treatment.
Properties
Molecular Formula |
C14H23N7O6 |
|---|---|
Molecular Weight |
385.38 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C14H23N7O6/c1-7(22)10(12(24)25)18-14(26)17-8(6-9(15)23)11-19-13(20-27-11)21-4-2-16-3-5-21/h7-8,10,16,22H,2-6H2,1H3,(H2,15,23)(H,24,25)(H2,17,18,26)/t7?,8-,10-/m0/s1 |
InChI Key |
RKAIKBRLPZSBRN-CFGJQEBVSA-N |
Isomeric SMILES |
CC([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)N2CCNCC2)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)N2CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


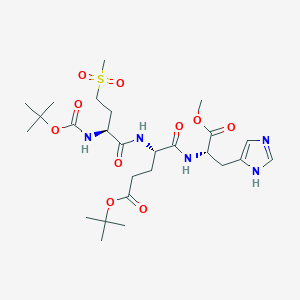
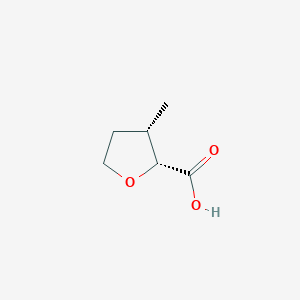
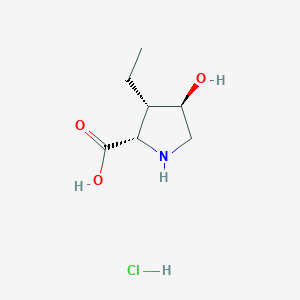
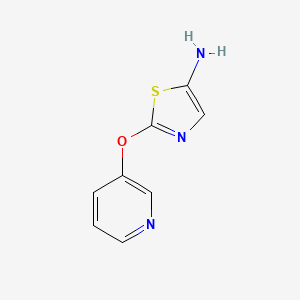
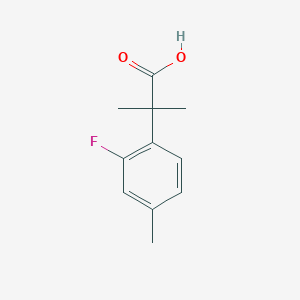
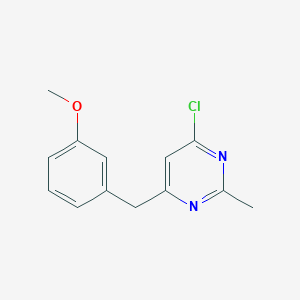
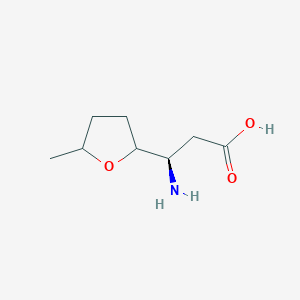
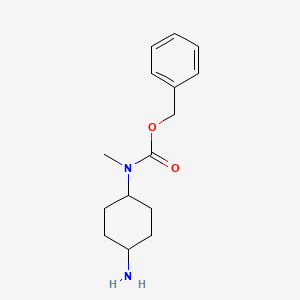

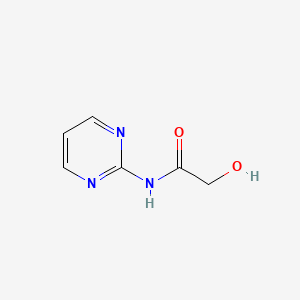
![(1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B13334242.png)
![Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B13334246.png)
![2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13334249.png)
